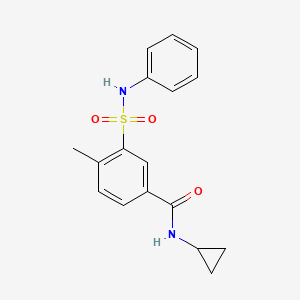
ethyl 2-benzyl-3-(dipentylamino)-3-oxopropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-benzyl-3-(dipentylamino)-3-oxopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ester functional group, a benzyl group, and a dipentylamino group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-benzyl-3-(dipentylamino)-3-oxopropanoate typically involves the alkylation of enolate ions. The process begins with the formation of an enolate ion from ethyl 3-oxobutanoate (ethyl acetoacetate) by deprotonation using a strong base such as sodium ethoxide in ethanol. The enolate ion then undergoes alkylation with benzyl chloride to form ethyl 2-benzyl-3-oxobutanoate. Subsequently, the dipentylamino group is introduced through nucleophilic substitution using dipentylamine .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions: Ethyl 2-benzyl-3-(dipentylamino)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the dipentylamino group with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
科学的研究の応用
Ethyl 2-benzyl-3-(dipentylamino)-3-oxopropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ethyl 2-benzyl-3-(dipentylamino)-3-oxopropanoate involves its interaction with molecular targets through its functional groups. The ester group can undergo hydrolysis to release active carboxylic acids, while the dipentylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
類似化合物との比較
Ethyl 3-oxobutanoate (ethyl acetoacetate): A precursor in the synthesis of ethyl 2-benzyl-3-(dipentylamino)-3-oxopropanoate.
Benzyl acetate: Shares the benzyl group but lacks the dipentylamino group.
Dipentylamine: Contains the dipentylamino group but lacks the ester and benzyl groups.
Uniqueness: this compound is unique due to the combination of its ester, benzyl, and dipentylamino groups. This combination provides a distinct set of chemical properties and reactivity, making it valuable for specific applications in organic synthesis and medicinal chemistry .
特性
IUPAC Name |
ethyl 2-benzyl-3-(dipentylamino)-3-oxopropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35NO3/c1-4-7-12-16-23(17-13-8-5-2)21(24)20(22(25)26-6-3)18-19-14-10-9-11-15-19/h9-11,14-15,20H,4-8,12-13,16-18H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDUNNSJDSMOSCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN(CCCCC)C(=O)C(CC1=CC=CC=C1)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{[4-isopropyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4949171.png)
![methyl 4-(5-{[4-(3-pyridinylmethoxy)-1-piperidinyl]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B4949184.png)
![N-[2-(1H-indol-3-yl)ethyl]-1-propylpiperidin-4-amine](/img/structure/B4949188.png)
![[(3-methyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetonitrile](/img/structure/B4949200.png)
![N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)-N-[(3S,5S,7S)-tricyclo[3.3.1.1~3,7~]dec-1-yl]glycinamide](/img/structure/B4949203.png)
![3-[(5-Tert-butyl-4-methyl-1,3-thiazol-2-yl)-(2-cyanoethyl)amino]propanenitrile](/img/structure/B4949208.png)
![2-chloro-N-[2-(1-naphthyl)-1,3-benzoxazol-5-yl]-5-nitrobenzamide](/img/structure/B4949214.png)
![1,7-DIMETHYL-3-{[5-METHYL-2-(4-METHYLPHENYL)-1,3-OXAZOL-4-YL]METHYL}-5-(PIPERIDINE-1-CARBONYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE](/img/structure/B4949220.png)
![ethyl 4-[5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]butanoate](/img/structure/B4949224.png)
![N-[2-(piperidin-1-yl)ethyl]-5-propylthiophene-3-carboxamide](/img/structure/B4949232.png)

![1-[5-(4-allyl-2-methoxyphenoxy)pentyl]-4-methylpiperidine oxalate](/img/structure/B4949260.png)
![Ethyl 4-{3-[(4-chlorobenzyl)amino]-2,5-dioxopyrrolidin-1-yl}benzoate](/img/structure/B4949267.png)

